molecular formula C18H20N2O3S B2953395 (2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797872-84-4

(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2953395
CAS No.: 1797872-84-4
M. Wt: 344.43
InChI Key: DOZTVDVXPDUWIN-UHFFFAOYSA-N
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Description

The compound "(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone" features a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a 2-phenylthiazole moiety via a methanone bridge. This structure combines a rigid spirocyclic system with a heteroaromatic thiazole ring, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(15-13-24-16(19-15)14-5-2-1-3-6-14)20-9-7-18(8-10-20)22-11-4-12-23-18/h1-3,5-6,13H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZTVDVXPDUWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often inhibiting enzyme activity or blocking receptor signaling. The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme critical for bacterial cell wall synthesis, the result could be the death of the bacteria. If it blocks a receptor necessary for cancer cell proliferation, the result could be the inhibition of cancer growth.

Biological Activity

The compound (2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 330.41 g/mol

Structural Features

The compound features:

  • A thiazole ring , which is known for its role in various biological activities.
  • A spirocyclic structure , contributing to its unique conformational properties.
  • The presence of a methanone functional group , which may enhance reactivity and binding to biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can effectively inhibit the growth of various bacteria and fungi. The specific compound has been evaluated for its activity against common pathogens, demonstrating notable efficacy.

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, suggesting a potential mechanism involving the activation of caspases.

Case Study: Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in:

  • Cell Viability Reduction : 70% at 50 µM concentration.
  • Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways.

Neuroprotective Effects

Recent research has suggested that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential therapeutic applications.

The neuroprotective effects are hypothesized to involve:

  • Modulation of oxidative stress pathways.
  • Inhibition of inflammatory cytokines.
  • Promotion of neuronal survival through upregulation of neurotrophic factors.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Primarily hepatic metabolism with potential involvement of cytochrome P450 enzymes.
  • Elimination Half-life : Approximately 4 hours, indicating a need for multiple dosing for sustained effects.

Comparison with Similar Compounds

Key Compounds:

9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane

  • Structure : Features a benzyl group at position 9 and a phenyl group at position 3 on the spirocyclic core.
  • Synthesis : Prepared via acid-catalyzed condensation of amines and carbonyl compounds in toluene .
  • Activity : Demonstrated efficacy as a sigma-1 receptor antagonist, reducing binge eating in rodent models at 3–7 mg/kg .

8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c)

  • Structure : Contains an ethoxycarbonyl group at position 8 and a hexyl chain at position 10.
  • Synthesis : Derived from amine precursors using ethyl glyoxylate and MgSO₄ in CH₂Cl₂ .
  • Physicochemical Properties : IR spectra show strong carbonyl absorption at 1733 cm⁻¹, indicating the presence of the ester group .

1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one Structure: Includes a methanesulfonylphenyl group linked to the spirocyclic core via a propanone chain. Properties: The electron-withdrawing sulfonyl group may enhance stability and receptor binding compared to electron-donating substituents .

Comparison with Target Compound:

The methanone bridge may enhance polarity and hydrogen-bonding capacity relative to esters or ethers in analogues like 6c .

Pharmacological Activity

Sigma Receptor Antagonism:
  • 9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane : Reduces binge eating in rats (ED₅₀ = 3 mg/kg) via sigma-1 receptor blockade .
  • Target Compound : While direct data is unavailable, the 2-phenylthiazole moiety may improve CNS penetration and receptor affinity compared to simpler aryl groups .
Cannabinoid Receptor Interactions:
  • Indole- and Pyrrole-Derived Cannabinoids: Morpholinoethyl or carbon chain substituents influence CB1 receptor binding. The target compound’s thiazole ring could mimic these interactions while offering greater metabolic stability .

Physicochemical and Structural Properties

Property Target Compound 9-Benzyl-3-phenyl Analogue 8-Ethoxycarbonyl-10-hexyl (6c)
Core Structure 1,5-Dioxa-9-azaspiro[5.5]undecane + thiazole 1,5-Dioxa-9-azaspiro[5.5]undecane 1,5-Dioxa-9-azaspiro[5.5]undecane
Key Substituents 2-Phenylthiazol-4-yl, methanone Benzyl, phenyl Ethoxycarbonyl, hexyl
IR Carbonyl Stretch ~1700–1750 cm⁻¹ (methanone) Not reported 1733 cm⁻¹ (ester)
Bioactivity Hypothesized sigma-1 antagonism Sigma-1 antagonist (ED₅₀ = 3 mg/kg) Not reported
Conformational Analysis:
  • The 2-phenylthiazole group in the target compound may introduce steric hindrance, akin to cyclohexylmethanone derivatives . This could restrict rotational freedom, favoring a planar conformation for receptor binding.

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